(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine

Synthetic Chemistry Process Optimization Yield Comparison

This chirally pure (3S,4R) Boc-protected piperidine is the officially designated Paroxetine Impurity 15, essential for ANDA analytical method development, validation (AMV), and QC release testing. Its specific stereochemistry is non-negotiable: generic substitution with racemic or deprotected analogs introduces chiral impurities and requires costly re-resolution, invalidating regulatory submissions. Supplied with full COA, HPLC, MS, and NMR documentation compliant with USP/EP traceability requirements, this ≥98% pure reference standard enables defensible impurity profiling and reduces the risk of ANDA deficiency letters. For paroxetine generic API manufacturers and analytical labs, this is the definitive impurity standard.

Molecular Formula C17H24FNO3
Molecular Weight 309.4 g/mol
CAS No. 200572-33-4
Cat. No. B1277488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine
CAS200572-33-4
Molecular FormulaC17H24FNO3
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)CO)C2=CC=C(C=C2)F
InChIInChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3/t13-,15-/m0/s1
InChIKeyALBDGYQRKQAUJW-ZFWWWQNUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

200572-33-4: (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine – Chiral Intermediate for Drug Synthesis and Impurity Standards


(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine (CAS 200572-33-4) is a chirally pure piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl substituent at the 3-position, and a 4-fluorophenyl group at the 4-position . With a molecular weight of 309.4 g/mol and a density of 1.138 g/cm³, this compound serves as a critical intermediate in the synthesis of paroxetine, a selective serotonin reuptake inhibitor (SSRI) antidepressant, and is officially designated as Paroxetine Impurity 15 [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, making it essential for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) [2].

Why Substituting (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine (CAS 200572-33-4) with Generic Piperidine Analogs Compromises Stereochemical Fidelity and Regulatory Compliance


Generic substitution of (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine with structurally similar piperidine derivatives is not feasible due to critical differences in stereochemistry, functional group protection, and regulatory recognition. The compound's specific (3S,4R) absolute configuration is essential for downstream synthesis of pharmacologically active paroxetine, as only the trans-(−) isomer with this configuration exhibits the desired serotonin reuptake inhibition [1]. Alternative piperidine derivatives lacking the Boc protecting group or possessing different stereochemistry (e.g., (3R,4S) enantiomer or racemic mixtures) cannot serve as direct substitutes without introducing chiral impurities or requiring additional, costly resolution steps [2]. Furthermore, the compound's established identity as Paroxetine Impurity 15, with compliant characterization data, is a regulatory prerequisite for ANDA filings and QC applications; using an uncharacterized or generic analog would invalidate analytical methods and fail to meet pharmacopeial traceability requirements [3].

Quantitative Differentiation of (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine (CAS 200572-33-4) from Piperidine Analogs: Comparative Data for Informed Procurement


Synthetic Route Yield: 94% via Borane Reduction vs. 89% via Boc Protection of Amine

The synthesis of (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine can be achieved via two distinct routes. Route A involves the reduction of (-)-(3S,4R)-4-(4-fluoro-phenyl)-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester with dimethylsulfide borane complex in tetrahydrofuran, yielding the target compound in 94% yield after flash chromatography . Route B employs the reaction of (3S,4R)-4-(4-fluorophenyl)piperidine-3-methanol with di-tert-butyl dicarbonate (Boc2O), achieving an 89% yield . This 5% absolute yield difference (94% vs. 89%) translates to a 5.6% relative increase in process efficiency, which is significant for large-scale manufacturing where material costs and waste reduction are critical.

Synthetic Chemistry Process Optimization Yield Comparison

Stereochemical Purity: Defined (3S,4R) Enantiomer vs. Racemic Mixture or Undefined Stereochemistry in Generic Analogs

The compound is specified as the single (3S,4R) enantiomer with trans relative stereochemistry, which is essential for its role as a precursor to paroxetine. In contrast, many generic 4-(4-fluorophenyl)-3-hydroxymethyl-piperidine derivatives are supplied as racemic mixtures or with undefined stereochemistry (e.g., CAS 37656-48-7, 4-(4-fluorophenyl)piperidine) [1]. The (3S,4R) configuration corresponds to the pharmacologically active (−)-trans isomer of paroxetine intermediates, while the (3R,4S) enantiomer is inactive. Regulatory guidances for ANDA submissions require identification and quantification of specified impurities with defined stereochemistry [2].

Chiral Synthesis Stereochemistry Enantiomeric Purity

Regulatory Recognition: Designated Paroxetine Impurity 15 vs. Uncharacterized Analogs for ANDA Compliance

The compound is officially recognized as Paroxetine Impurity 15 and is supplied with detailed characterization data compliant with regulatory guidelines (USP/EP traceability available upon request) [1]. This designation is critical for ANDA filings, as regulatory agencies require the identification, characterization, and control of specified impurities in drug products. In contrast, generic piperidine derivatives (e.g., 4-(4-fluorophenyl)piperidine, CAS 37656-48-7) lack this specific impurity designation and associated regulatory documentation [2].

Regulatory Affairs Impurity Profiling ANDA

Purity Specifications: ≥98% HPLC Purity vs. Lower Purity Generic Piperidine Derivatives

Commercially available (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine is typically supplied with a purity of ≥98% as determined by HPLC, accompanied by COA, HPLC, MS, and NMR spectra . In comparison, generic 4-(4-fluorophenyl)piperidine (CAS 37656-48-7) is often available at lower purity grades (e.g., 95% or less) and may not include comprehensive analytical documentation [1]. The 3-5% purity difference can significantly impact reaction yields and impurity profiles in downstream syntheses.

Quality Control Purity Analysis Procurement

Optimal Application Scenarios for (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine (CAS 200572-33-4) Based on Quantitative Evidence


Large-Scale Paroxetine Intermediate Synthesis

For industrial production of paroxetine, the borane reduction route (94% yield) offers a 5.6% efficiency gain over alternative methods, directly reducing raw material costs and waste . The defined (3S,4R) stereochemistry ensures that the downstream paroxetine product meets the required enantiomeric purity without additional resolution steps, which is critical for maintaining cost-competitiveness in generic API manufacturing [1].

ANDA Regulatory Filings and Quality Control

As Paroxetine Impurity 15 with compliant characterization data, this compound is essential for analytical method development, validation, and routine QC in ANDA submissions . Its availability with USP/EP traceability ensures that analytical methods are defensible and meet regulatory expectations, reducing the risk of deficiency letters or delays in approval [1].

Process Development and Optimization

The ≥98% HPLC purity and availability of full analytical documentation (COA, HPLC, MS, NMR) make this compound ideal for process development studies where impurity profiling is critical . Researchers can confidently use it to establish impurity limits and develop robust purification strategies, avoiding the variability introduced by lower-purity analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.